molecular formula C21H21NO5 B2597184 2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid CAS No. 1936572-32-5

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid

Cat. No. B2597184
CAS RN: 1936572-32-5
M. Wt: 367.401
InChI Key: SCBUCEKJXWXOKR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine, and fluorene, a polycyclic aromatic hydrocarbon. The fluorene moiety is modified with a methoxy carbonyl group, which is a common protecting group in organic synthesis. The pyrrolidine ring is substituted at the 3-position with a hydroxyacetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the rigid, planar structure of the fluorene group, the flexibility of the pyrrolidine ring, and the polarity of the hydroxyacetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar hydroxyacetic acid group could increase the compound’s water solubility compared to fluorene .

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is widely used to protect hydroxy-groups during peptide synthesis. It allows for the selective removal of the Fmoc group under mild base conditions, such as with piperidine or triethylamine, while other protecting groups remain intact. This selectivity is crucial for synthesizing peptides with multiple protected amino acids, providing a high degree of control over the synthesis process (Gioeli & Chattopadhyaya, 1982).

Synthesis of Aromatic Compounds

The compound is also instrumental in the synthesis of aromatic ketones, such as benzophenones, from carboxylic acids and aromatic hydrocarbons. This process involves intermolecular dehydration, offering a high-yield method for creating complex aromatic structures. The utility of this method extends to synthesizing 2-acylthiophenes, showcasing the compound's versatility in organic synthesis (Keumi et al., 1988).

Solid-Phase Peptide Synthesis

Furthermore, it finds application in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary amino-protecting group. Its removal under mild conditions without affecting the peptide chain anchored to a solid resin enables the stepwise construction of peptides. This application is particularly important for creating peptides and proteins with specific sequences and functionalities (Mellor & Chan, 1997).

Advanced Material Synthesis

The chemical compound's derivatives are also used in synthesizing advanced materials, such as aromatic polyamides containing ether and bulky fluorenylidene groups. These materials exhibit high solubility in organic solvents and can form transparent, flexible, and tough films, useful for various technological applications. Their high thermal stability makes them suitable for applications requiring materials that can withstand extreme conditions (Hsiao, Yang, & Lin, 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified here. If this compound were a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. For example, many polycyclic aromatic hydrocarbons, like fluorene, are considered potentially hazardous due to their stability and persistence in the environment .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug candidate, future research might focus on optimizing its structure for better activity or fewer side effects .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(20(24)25)13-9-10-22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUCEKJXWXOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid

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